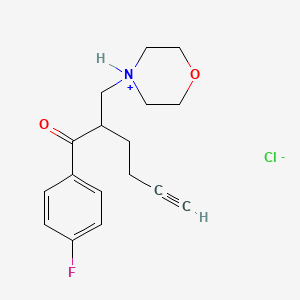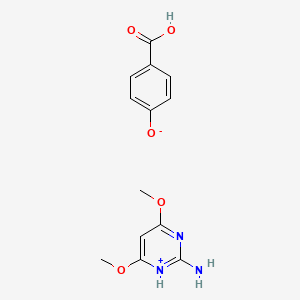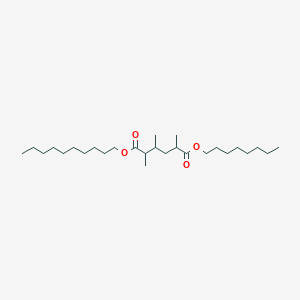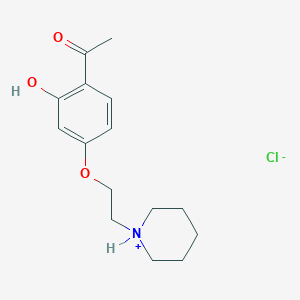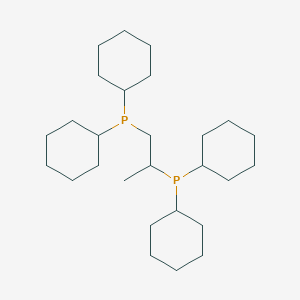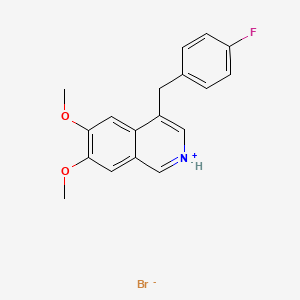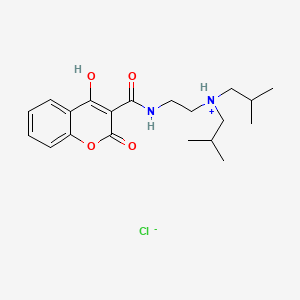
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxycoumarin and 2-(diisobutylamino)ethylamine.
Coupling Reaction: The 4-hydroxycoumarin is reacted with 2-(diisobutylamino)ethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-oxocoumarin.
Reduction: Formation of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety.
Medicine: Studied for its potential therapeutic properties, including anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves:
Molecular Targets: The compound may interact with various enzymes and receptors in biological systems.
Pathways Involved: It may modulate pathways related to coagulation, inflammation, and cellular signaling.
Effects: The compound’s effects are mediated through its interaction with specific molecular targets, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Coumarin: The parent compound of the coumarin family, known for its fragrance and biological activities.
Uniqueness
3-((2-(Diisobutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diisobutylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1245-33-6 |
|---|---|
Formule moléculaire |
C20H29ClN2O4 |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl-bis(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-13(2)11-22(12-14(3)4)10-9-21-19(24)17-18(23)15-7-5-6-8-16(15)26-20(17)25;/h5-8,13-14,23H,9-12H2,1-4H3,(H,21,24);1H |
Clé InChI |
JYTNUSYTYUSJCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[NH+](CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O)CC(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
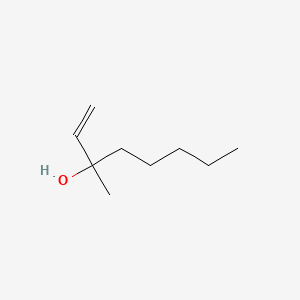
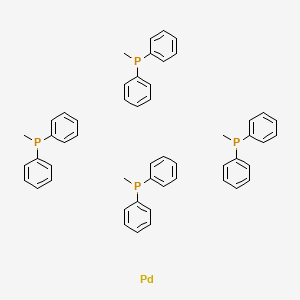
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
